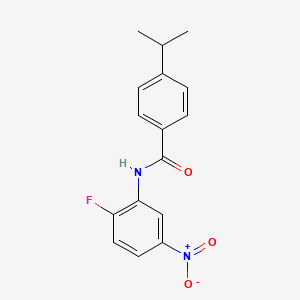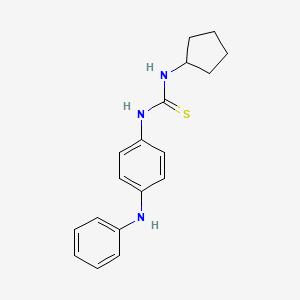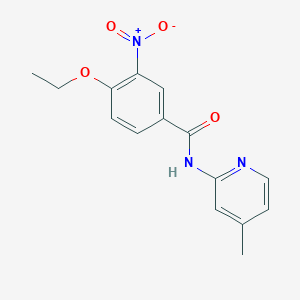![molecular formula C16H13N3OS B5813900 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide, commonly known as SIRT6 inhibitor, is a chemical compound that has been extensively studied for its potential in treating various diseases. SIRT6 is a protein that plays a crucial role in regulating cellular processes such as DNA repair, glucose metabolism, and inflammation. By inhibiting SIRT6, this compound has shown promising results in treating cancer, neurodegenerative diseases, and metabolic disorders.
Mechanism of Action
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide inhibits SIRT6 by binding to its catalytic domain. SIRT6 is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. By inhibiting SIRT6, this compound prevents the deacetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis. In neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress in the brain. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide in lab experiments is its specificity for SIRT6. By selectively inhibiting SIRT6, this compound can help researchers study the role of SIRT6 in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide. One area of research is the development of more potent and selective SIRT6 inhibitors. Another area of research is the exploration of the potential of this compound in treating other diseases such as cardiovascular disease and autoimmune disorders. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential as a therapeutic agent.
Synthesis Methods
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of isonicotinamide with 2-methyl-4-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide has been extensively studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders. In cancer, SIRT6 has been shown to play a role in promoting tumor growth and inhibiting apoptosis. By inhibiting SIRT6, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases such as Alzheimer's and Parkinson's, SIRT6 has been shown to play a role in regulating inflammation and oxidative stress. By inhibiting SIRT6, this compound has shown potential in reducing inflammation and oxidative stress in the brain. In metabolic disorders such as diabetes, SIRT6 has been shown to play a role in regulating glucose metabolism. By inhibiting SIRT6, this compound has shown potential in improving glucose metabolism and reducing insulin resistance.
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)13-3-2-4-14(9-13)19-16(20)12-5-7-17-8-6-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFGEYAGDVFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)


![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)